molecular formula C27H26N2O5 B13676191 2-[(3S,5R,6S)-4-Cbz-3-methyl-2-oxo-5,6-diphenylmorpholin-3-yl]acetamide

2-[(3S,5R,6S)-4-Cbz-3-methyl-2-oxo-5,6-diphenylmorpholin-3-yl]acetamide

Cat. No.: B13676191
M. Wt: 458.5 g/mol
InChI Key: FYPWUQHJGIQQLQ-UHFFFAOYSA-N
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Description

2-[(3S,5R,6S)-4-Cbz-3-methyl-2-oxo-5,6-diphenylmorpholin-3-yl]acetamide is a complex organic compound with a unique structure that includes a morpholine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3S,5R,6S)-4-Cbz-3-methyl-2-oxo-5,6-diphenylmorpholin-3-yl]acetamide typically involves multiple steps, starting from simpler organic molecules. The key steps include the formation of the morpholine ring, followed by the introduction of the Cbz (carbobenzyloxy) group, and subsequent functionalization to introduce the acetamide group. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This requires optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(3S,5R,6S)-4-Cbz-3-methyl-2-oxo-5,6-diphenylmorpholin-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.

Scientific Research Applications

2-[(3S,5R,6S)-4-Cbz-3-methyl-2-oxo-5,6-diphenylmorpholin-3-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(3S,5R,6S)-4-Cbz-3-methyl-2-oxo-5,6-diphenylmorpholin-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3S,5R,6S)-4-Cbz-3-methyl-2-oxo-5,6-diphenylmorpholin-3-yl]acetamide
  • N-[(2S,3R,4R,5R,6R)-2-[(2S,3R,4R,5S,6R)-3-Acetamido-2-[(2R,3S,4S,5R,6S)-2-[[(2R,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4S,5S,6R)-4-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxyoxan-4-yl]oxy-6-(hydroxymethyl)-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and functional group arrangement, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C27H26N2O5

Molecular Weight

458.5 g/mol

IUPAC Name

benzyl 3-(2-amino-2-oxoethyl)-3-methyl-2-oxo-5,6-diphenylmorpholine-4-carboxylate

InChI

InChI=1S/C27H26N2O5/c1-27(17-22(28)30)25(31)34-24(21-15-9-4-10-16-21)23(20-13-7-3-8-14-20)29(27)26(32)33-18-19-11-5-2-6-12-19/h2-16,23-24H,17-18H2,1H3,(H2,28,30)

InChI Key

FYPWUQHJGIQQLQ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)OC(C(N1C(=O)OCC2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)CC(=O)N

Origin of Product

United States

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